2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 886964-20-1
VCID: VC4430768
InChI: InChI=1S/C19H18ClN5O2S/c1-12-7-8-14(10-15(12)20)22-17(26)11-28-19-24-23-16(18(27)25(19)21)9-13-5-3-2-4-6-13/h2-8,10H,9,11,21H2,1H3,(H,22,26)
SMILES: CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3)Cl
Molecular Formula: C19H18ClN5O2S
Molecular Weight: 415.9

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide

CAS No.: 886964-20-1

Cat. No.: VC4430768

Molecular Formula: C19H18ClN5O2S

Molecular Weight: 415.9

* For research use only. Not for human or veterinary use.

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide - 886964-20-1

Specification

CAS No. 886964-20-1
Molecular Formula C19H18ClN5O2S
Molecular Weight 415.9
IUPAC Name 2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Standard InChI InChI=1S/C19H18ClN5O2S/c1-12-7-8-14(10-15(12)20)22-17(26)11-28-19-24-23-16(18(27)25(19)21)9-13-5-3-2-4-6-13/h2-8,10H,9,11,21H2,1H3,(H,22,26)
Standard InChI Key MPJAZGJBOVAYNF-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physicochemical Properties

The compound has the molecular formula C₁₉H₁₈ClN₅O₂S and a molecular weight of 415.9 g/mol. Key physicochemical properties include:

PropertyValue
IUPAC Name2-[(4-Amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
CAS Number886964-20-1
SolubilityModerate in polar solvents
Melting PointNot reported

Structural Elucidation

The triazine ring adopts a planar conformation, with the sulfanyl group (-S-) bridging the acetamide and triazine moieties. X-ray crystallography of analogous compounds reveals that the benzyl substituent at position 6 and the chloro-methylphenyl group at the acetamide terminus contribute to steric and electronic interactions critical for biological activity . Spectroscopic confirmation via ¹H NMR and IR shows characteristic peaks for the amine (-NH₂, δ 5.2 ppm), carbonyl (C=O, 1680 cm⁻¹), and aromatic protons (δ 7.2–7.4 ppm).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step approach:

  • Condensation: Reaction of 4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with chloroacetyl chloride to form the thioether intermediate .

  • Acetamide Coupling: Nucleophilic substitution of the intermediate with 3-chloro-4-methylaniline under basic conditions (pH 8–9).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.

Reaction Optimization

Key parameters include:

  • Temperature: 60–80°C for thioether formation.

  • Catalysts: Triethylamine enhances nucleophilic substitution efficiency.

  • Yield: 65–72% after optimization .

Biological Activity and Mechanisms

In Vitro Anticancer Activity

The compound demonstrates potent activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 2.8 μM and 3.5 μM, respectively . Comparatively, the reference drug doxorubicin shows IC₅₀ values of 1.2 μM (HCT-116) and 1.5 μM (MCF-7). Mechanistic studies suggest:

  • Kinase Inhibition: Selective inhibition of Aurora A kinase (IC₅₀ = 0.9 μM), a regulator of mitotic progression .

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed in treated cells .

Pharmacological and Toxicological Profile

Pharmacokinetics

  • Absorption: High logP (3.2) suggests favorable membrane permeability.

  • Metabolism: Predicted hepatic clearance via CYP3A4-mediated oxidation.

Toxicity

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models.

  • Genotoxicity: Negative in Ames test, indicating low mutagenic risk .

Future Directions and Challenges

Structural Modifications

  • Solubility Enhancement: Introduction of polar groups (e.g., -OH, -COOH) to improve aqueous solubility .

  • Selectivity Optimization: Structure-activity relationship (SAR) studies to reduce off-target kinase interactions .

Clinical Translation

  • Preclinical Trials: Efficacy and safety profiling in xenograft models.

  • Formulation Development: Nanoencapsulation to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator